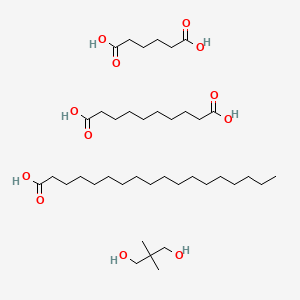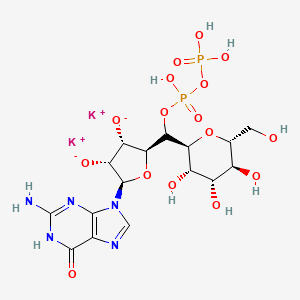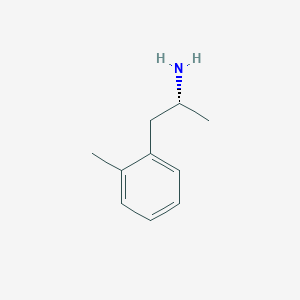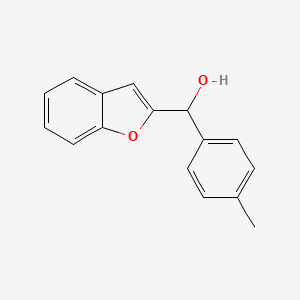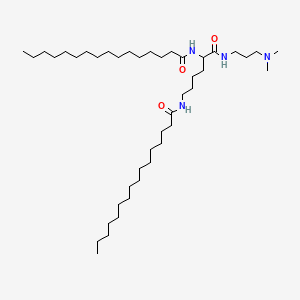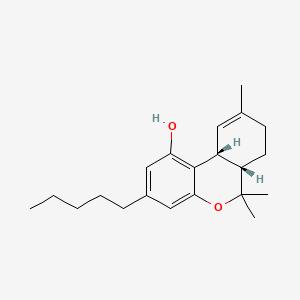
delta9-CIS-TETRAHYDROCANNABINOL, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta9-CIS-TETRAHYDROCANNABINOL, (-)-, commonly known as delta-9-tetrahydrocannabinol, is the primary psychoactive component of the Cannabis sativa plant. It is responsible for the majority of the psychological effects associated with cannabis consumption. This compound has been the subject of extensive research due to its potential therapeutic applications and its role in the recreational use of cannabis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Delta9-CIS-TETRAHYDROCANNABINOL can be synthesized through various chemical routes. One common method involves the esterification of delta-9-tetrahydrocannabinol with carboxylic acids, acid halides, or acid anhydrides in the presence of 4-aminopyridine, either alone or mixed with an organic amine . Another method involves treating a first intermediate compound with specific reagents to produce delta-9-tetrahydrocannabinol .
Industrial Production Methods
Industrial production of delta9-CIS-TETRAHYDROCANNABINOL often involves the extraction of the compound from the Cannabis sativa plant, followed by purification processes to isolate the desired compound. This method ensures a consistent and high-quality product suitable for both medicinal and recreational use .
Análisis De Reacciones Químicas
Types of Reactions
Delta9-CIS-TETRAHYDROCANNABINOL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
Aplicaciones Científicas De Investigación
Delta9-CIS-TETRAHYDROCANNABINOL has numerous scientific research applications across various fields:
Mecanismo De Acción
Delta9-CIS-TETRAHYDROCANNABINOL exerts its effects primarily through its interaction with cannabinoid receptors in the body, specifically the Cannabinoid-1 (CB1) and Cannabinoid-2 (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and memory . The compound acts as a partial agonist at these receptors, leading to the modulation of neurotransmitter release and subsequent physiological effects .
Comparación Con Compuestos Similares
Delta9-CIS-TETRAHYDROCANNABINOL is often compared with other cannabinoids, such as cannabidiol (CBD). While both compounds are derived from the Cannabis sativa plant, they have distinct chemical structures and biological properties . Delta9-CIS-TETRAHYDROCANNABINOL is primarily known for its psychoactive effects, whereas cannabidiol is non-psychoactive and is studied for its potential therapeutic benefits without the associated "high" .
Propiedades
Número CAS |
43009-38-7 |
|---|---|
Fórmula molecular |
C21H30O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17+/m1/s1 |
Clave InChI |
CYQFCXCEBYINGO-SJORKVTESA-N |
SMILES isomérico |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C)O |
SMILES canónico |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




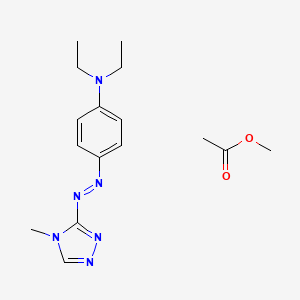


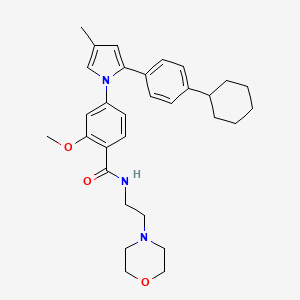
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)
